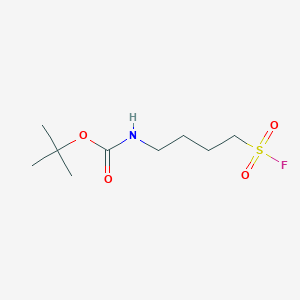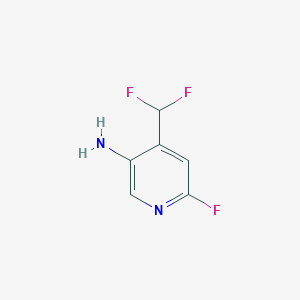
4-(Difluoromethyl)-6-fluoropyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-6-fluoropyridin-3-amine is a compound of significant interest in the field of medicinal and agricultural chemistry. The presence of both difluoromethyl and fluorine groups in its structure imparts unique chemical and physical properties, making it a valuable building block for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-6-fluoropyridin-3-amine typically involves the introduction of difluoromethyl and fluorine groups onto a pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluorocarbene reagents. This reaction can be catalyzed by metals such as copper or palladium under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available pyridine derivatives. The process includes halogenation, followed by difluoromethylation and amination steps. The use of continuous flow microreactor systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-6-fluoropyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of methyl-substituted pyridines.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-(Difluoromethyl)-6-fluoropyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs for various diseases.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-6-fluoropyridin-3-amine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes, enhancing the binding affinity and specificity of the compound. This interaction can modulate the activity of the target enzyme, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)-6-fluoropyridin-3-amine
- 4-(Difluoromethyl)-5-fluoropyridin-3-amine
- 4-(Difluoromethyl)-6-chloropyridin-3-amine
Uniqueness
4-(Difluoromethyl)-6-fluoropyridin-3-amine is unique due to the presence of both difluoromethyl and fluorine groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for the development of pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C6H5F3N2 |
|---|---|
Molecular Weight |
162.11 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-fluoropyridin-3-amine |
InChI |
InChI=1S/C6H5F3N2/c7-5-1-3(6(8)9)4(10)2-11-5/h1-2,6H,10H2 |
InChI Key |
NYNFZUHXVBBEQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


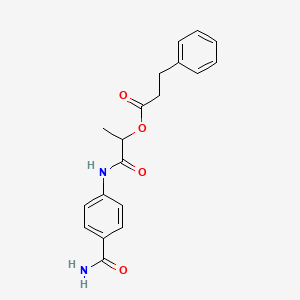
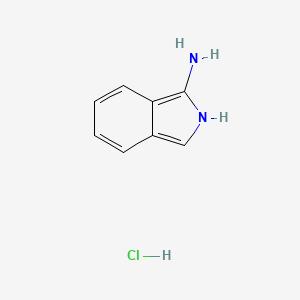
![3-Bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B12945714.png)
![tert-Butyl 9-amino-1,1-difluoro-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12945722.png)
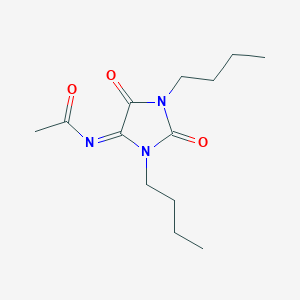
![5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B12945736.png)
![13-hydroxy-10,16-bis(2-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945743.png)
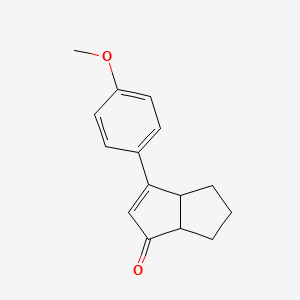

![10,16-bis(2-ethylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945765.png)
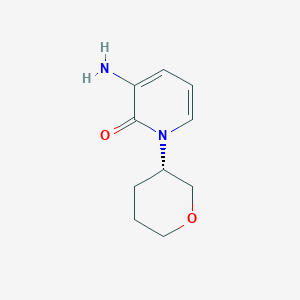

![[1,1'-Bidibenzo[b,d]thiophene]-2,2'-diamine](/img/structure/B12945783.png)
